Collagen Triple-Helix Thermal Stabilization: (4R)-4-Chloro-L-proline vs. L-Proline in Yaa Position
When (4R)-4-chloro-L-proline (Clp) is incorporated into the Yaa position of collagen-model peptide (Pro–Clp–Gly)₁₀, the triple helix exhibits a melting temperature (Tm) of 52 °C, compared to 31–41 °C for the unsubstituted (Pro–Pro–Gly)₁₀ control [1][2]. This represents an 11–21 °C stabilization over the natural proline baseline. In contrast, the (4S)-diastereomer (clp) in the Xaa position yields (clp–Pro–Gly)₁₀ with Tm = 33 °C, which is comparable to or lower than the Pro-Pro baseline [1]. The (4R) isomer also outperforms (4R)-4-fluoroproline (Flp) in direct comparison: (Pro–Flp–Gly)₁₀ Tm values range from 33–45 °C depending on context, consistently below the 52 °C achieved with Clp [2].
| Evidence Dimension | Triple-helix melting temperature (Tm) of 21-residue blunt-ended collagen-mimetic peptides |
|---|---|
| Target Compound Data | (Pro–Clp–Gly)₁₀: Tm = 52 °C; (Pro–Clp–Gly)₇: Tm = 23 °C |
| Comparator Or Baseline | (Pro–Pro–Gly)₁₀: Tm = 31–41 °C; (Pro–Pro–Gly)₇: Tm <10 °C; (clp–Pro–Gly)₁₀: Tm = 33 °C; (Pro–Hyp–Gly)₁₀: Tm = 69 °C |
| Quantified Difference | ΔTm = +11 to +21 °C vs. (Pro–Pro–Gly)₁₀; +19 °C vs. (clp–Pro–Gly)₁₀; –17 °C vs. natural Hyp control |
| Conditions | Solid-phase peptide synthesis; thermal denaturation monitored by circular dichroism (CD) spectroscopy at 225 nm in 50 mM acetic acid, pH ~3.0; heating rate 0.2 °C/min |
Why This Matters
This 11–21 °C Tm advantage over unmodified proline enables collagen-mimetic biomaterials with substantially broader operational temperature windows, directly informing peptide design for tissue engineering and biomaterial applications.
- [1] Shoulders MD, Raines RT. Modulating collagen triple-helix stability with 4-chloro, 4-fluoro, and 4-methylprolines. Adv Exp Med Biol. 2009;611:251. Table 1. doi: 10.1007/978-0-387-73657-0_115. PMC2813564. View Source
- [2] Shoulders MD, Guzei IA, Raines RT. 4-chloroprolines: synthesis, conformational analysis, and effect on the collagen triple helix. Biopolymers. 2008 May;89(5):443-54. Table III. doi: 10.1002/bip.20864. PMID: 17937398. View Source
